2-(1-Ethoxyethoxy)ethyl iodide
Description
2-(1-Ethoxyethoxy)ethyl iodide (C₆H₁₁IO₃, MW 242.06 g/mol) is an alkyl iodide derivative featuring an ethoxyethoxy ether chain terminated by an iodide group. This structural motif renders it highly reactive in nucleophilic substitution (SN2) reactions due to the iodide's superior leaving group ability compared to halides like chloride or bromide . The compound’s ether linkage provides moderate polarity, balancing solubility in both organic solvents and aqueous systems, depending on the reaction environment.
Properties
Molecular Formula |
C6H13IO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-ethoxy-1-(2-iodoethoxy)ethane |
InChI |
InChI=1S/C6H13IO2/c1-3-8-6(2)9-5-4-7/h6H,3-5H2,1-2H3 |
InChI Key |
WHYCIPNNVVWEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1-Ethoxyethoxy)ethyl iodide with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications:
Key Findings:
Reactivity Differences: Iodide vs. Chloride: The iodide in this compound facilitates faster SN2 reactions compared to 2-methoxyethoxymethyl chloride (MEM chloride), where chloride is a weaker leaving group . Ester vs. Iodide: Ethyl 2-(1-ethoxyethoxy)propanoate and 2-ethoxyethyl acetate exhibit ester hydrolysis under basic/acidic conditions, whereas the iodide undergoes nucleophilic displacement.
Functional Group Influence :
- Benzene Substitution : (2-(1-Ethoxyethoxy)ethyl)benzene demonstrates reduced reactivity compared to the iodide due to aromatic stabilization but finds use in fragrances.
- Acetal Stability : Leaf alcohol ethyl acetal resists hydrolysis under acidic conditions, unlike the iodide, which is highly reactive.
Physical Properties: Solubility: Ether-containing compounds like 2-ethoxyethyl acetate are more polar than purely alkyl iodides, enhancing solubility in organic solvents. Boiling Points: Esters (e.g., ethyl 2-(1-ethoxyethoxy)propanoate, BP ~190–200°C) generally have lower boiling points than iodides due to weaker intermolecular forces.
Cosmetics: (2-(1-Ethoxyethoxy)ethyl)benzene and Ethyl Persate serve as emollients, highlighting the ether group’s versatility.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1-Ethoxyethoxy)ethyl iodide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where hydriodic acid (HI) reacts with an ethoxyethoxyethyl precursor. Hydriodic acid (HI) is typically prepared by reacting iodine with red phosphorus in water under controlled heating (125–130°C) . To optimize yield, maintain anhydrous conditions to prevent HI oxidation, use stoichiometric excess of the ethoxyethoxyethyl substrate, and monitor reaction progress via TLC or GC-MS. Post-synthesis, purify using column chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the product .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the ethoxyethoxy chain and iodide moiety. The deshielding effect of the iodide will shift adjacent protons downfield (e.g., δ 3.5–4.0 ppm for CHI) .
- IR Spectroscopy : Identify ether (C-O-C stretch at ~1100 cm) and C-I bonds (500–600 cm) .
- GC-MS : Validate purity and molecular ion peaks (e.g., m/z corresponding to [M-I]) .
Q. How can researchers ensure the purity of this compound for experimental reproducibility?
- Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with vacuum distillation. Verify purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase). Cross-check with Certificate of Analysis (COA) standards for iodide content titration .
Advanced Research Questions
Q. How does this compound behave under varying solvent systems and thermal conditions, and what decomposition pathways are relevant?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability (e.g., decomposition above 150°C). Solvent compatibility studies in polar aprotic solvents (e.g., DMF, DMSO) can reveal nucleophilic substitution byproducts. Monitor via H NMR for iodide displacement (e.g., formation of ethers or alcohols) .
Q. What role does this compound play in multi-step organic syntheses, particularly in constructing complex heterocycles or polymers?
- Methodological Answer : The compound serves as an alkylating agent in SN2 reactions. For example, it can introduce ethoxyethoxy chains into drug candidates to enhance solubility (e.g., analogous to amorphous solid dispersion polymers in ). In polymer chemistry, it can act as a crosslinker or initiator in ring-opening polymerizations (ROPs) of epoxides, leveraging its iodide as a leaving group .
Q. What computational methods can elucidate the reaction mechanisms and electronic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states in nucleophilic substitutions (e.g., Gaussian or ORCA software). Calculate electrostatic potential maps to identify electrophilic sites (iodide’s partial positive charge). Compare experimental crystallographic data (e.g., X-ray diffraction) with simulated structures to validate bond angles and torsional strain .
Q. How can this compound be applied in electrochemical or materials science research?
- Methodological Answer : Explore its use as an ionic liquid precursor due to the iodide ion’s conductivity. Test in battery electrolytes by blending with lithium salts (e.g., LiTFSI) and measuring ionic conductivity via impedance spectroscopy. Alternatively, functionalize carbon nanotubes or graphene oxide via alkylation to modify surface properties .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
